molecular formula C18H22O2 B14300261 1-Ethyl-4-(4-phenoxybutoxy)benzene CAS No. 114810-61-6

1-Ethyl-4-(4-phenoxybutoxy)benzene

Cat. No.: B14300261
CAS No.: 114810-61-6
M. Wt: 270.4 g/mol
InChI Key: SBAKIVDXBWTNDW-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-phenoxybutoxy)benzene is an aromatic ether compound characterized by a benzene ring substituted with an ethyl group at the 1-position and a 4-phenoxybutoxy chain at the 4-position. The phenoxybutoxy moiety consists of a butyl spacer linked to a phenyl group via an ether bond.

Properties

CAS No.

114810-61-6

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

1-ethyl-4-(4-phenoxybutoxy)benzene

InChI

InChI=1S/C18H22O2/c1-2-16-10-12-18(13-11-16)20-15-7-6-14-19-17-8-4-3-5-9-17/h3-5,8-13H,2,6-7,14-15H2,1H3

InChI Key

SBAKIVDXBWTNDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(4-phenoxybutoxy)benzene can be synthesized through a multi-step process involving the following key steps:

    Formation of 4-phenoxybutanol: This can be achieved by reacting phenol with 4-chlorobutanol in the presence of a base such as sodium hydroxide.

    Etherification: The 4-phenoxybutanol is then reacted with 1-ethyl-4-hydroxybenzene in the presence of a suitable catalyst, such as sulfuric acid, to form 1-ethyl-4-(4-phenoxybutoxy)benzene.

Industrial Production Methods: Industrial production of 1-ethyl-4-(4-phenoxybutoxy)benzene typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(4-phenoxybutoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens, nitric acid, or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitric acid, alkyl halides, Lewis acids as catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or alkylated derivatives of 1-ethyl-4-(4-phenoxybutoxy)benzene.

Scientific Research Applications

1-Ethyl-4-(4-phenoxybutoxy)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(4-phenoxybutoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key structural and functional comparisons of ether-linked benzene derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Applications/Notes Reference
1-Ethyl-4-(4-phenoxybutoxy)benzene 1-Ethyl, 4-(phenoxybutoxy) C₁₈H₂₂O₂ 270.37 (calculated) Hypothetical applications in polymers or surfactants
Etofenprox 3-Phenoxy, 4-ethoxyphenylpropoxymethyl C₂₅H₂₈O₃ 376.49 Insecticide (pesticide class)
1-(4-Bromobutoxy)-3-methylbenzene 4-Bromobutoxy, 3-methyl C₁₁H₁₅BrO 243.14 Intermediate in organic synthesis
1-Ethyl-4-(pent-4-en-1-yloxy)benzene 4-Pentenyloxy, 1-ethyl C₁₃H₁₈O 190.28 Precursor in Co-salen-catalyzed reactions

Key Findings :

  • Ether-linked derivatives like etofenprox exhibit pesticidal activity due to their stable aromatic-ether backbone, which enhances environmental persistence .
  • Unsaturated ethers (e.g., 1-ethyl-4-(pent-4-en-1-yloxy)benzene) are utilized in cycloaddition or photochemical reactions, highlighting the role of alkene groups in directing regioselectivity .

Ethyl-Substituted Benzene Derivatives

Table 2: Ethyl-substituted benzene analogs and their properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Applications/Notes Reference
1-Ethyl-4-isobutylbenzene 1-Ethyl, 4-isobutyl C₁₂H₁₈ 162.27 Ibuprofen impurity; hydrophobic
1-Ethyl-4-(2-methylpropyl)benzene 1-Ethyl, 4-(2-methylpropyl) C₁₂H₁₈ 162.27 Byproduct of ibuprofen photodegradation
1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene 1-Ethyl, 4-(hexylphenyl-ethynyl) C₂₂H₂₄ 288.43 Material science (liquid crystals)

Key Findings :

  • Ethyl-isobutyl derivatives (e.g., 1-ethyl-4-isobutylbenzene) are associated with pharmaceutical intermediates but may pose challenges in drug purity due to their persistence .
  • Ethynyl-substituted analogs (e.g., 1-ethyl-4-[(4-hexylphenyl)ethynyl]benzene) demonstrate applications in optoelectronic materials, where the ethynyl group enhances conjugation and thermal stability .

Ethynyl-Substituted Benzene Derivatives

Table 3: Ethynyl-substituted compounds and their reactivity

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene 4-Methoxyphenyl-ethynyl, 1-ethyl C₁₇H₁₆O 236.31 High-purity material for organic electronics
(E)-1-ethyl-4-(1-iodo-2-(phenylsulfonyl)vinyl)benzene Ethynyl-iodo-sulfonyl C₁₆H₁₅IO₂S 414.26 Electrophilic reagent in cross-coupling
1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene 4-Methylphenyl-ethynyl, 1-ethyl C₁₇H₁₆ 220.31 Nanomaterial precursor (≥99% purity)

Key Findings :

  • Methoxy-ethynyl derivatives exhibit strong π-conjugation, making them suitable for organic light-emitting diodes (OLEDs) .
  • Iodo- and sulfonyl-functionalized ethynyl compounds are pivotal in Suzuki-Miyaura coupling reactions, enabling carbon-carbon bond formation .

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